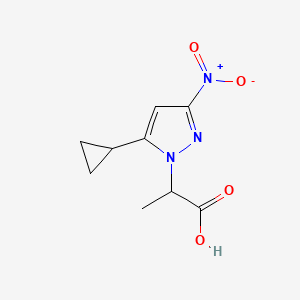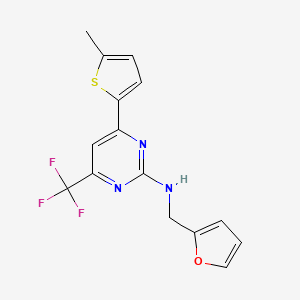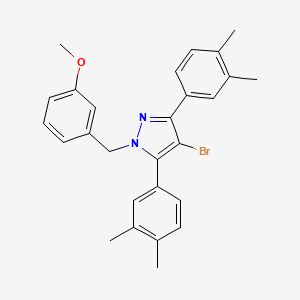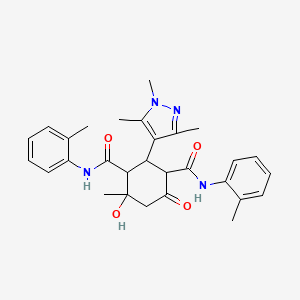
2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopropyl group, a nitro group, and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable nitroalkene, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)propanoic acid, while substitution reactions can produce various substituted pyrazoles with different functional groups .
Scientific Research Applications
2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole ring and nitro groups but has different substituents and a triazole ring.
Indole Derivatives: These compounds also exhibit diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of a cyclopropyl group, a nitro group, and a pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11N3O4/c1-5(9(13)14)11-7(6-2-3-6)4-8(10-11)12(15)16/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
OLPQJTGKOHAYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone](/img/structure/B10912487.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide](/img/structure/B10912492.png)

![N-cyclohexyl-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912502.png)


![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B10912516.png)
![6-cyclopropyl-1-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912521.png)
![5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B10912524.png)

![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10912548.png)
![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10912555.png)

![methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912563.png)
